molecular formula C7H9NO3 B1194320 5-Hydroxy-2-hydroxymethyl-1-methylpyrid-4-one CAS No. 70033-59-9

5-Hydroxy-2-hydroxymethyl-1-methylpyrid-4-one

Cat. No. B1194320
CAS RN: 70033-59-9
M. Wt: 155.15 g/mol
InChI Key: XATJWQRIODISIG-UHFFFAOYSA-N
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Description

5-Hydroxy-2-hydroxymethyl-1-methylpyrid-4-one is a compound that has been studied for its structure and its interaction with gadolinium (III) complex . It is also known as Kojic acid . It is widely used in the pharmaceutical industry, agrochemistry, cosmetology, and as a ligand for complex compounds .


Synthesis Analysis

The synthesis of 5-Hydroxy-2-hydroxymethyl-1-methylpyrid-4-one has been presented in various studies . It has been evaluated for its coordination ability towards Fe3+ using a combination of chemical, computational, and animal approaches .


Molecular Structure Analysis

The molecular structure of 5-Hydroxy-2-hydroxymethyl-1-methylpyrid-4-one has been studied using 13C NMR relaxation studies . Further studies are required for a more detailed understanding of its molecular structure.


Chemical Reactions Analysis

The chemical reactions involving 5-Hydroxy-2-hydroxymethyl-1-methylpyrid-4-one have been studied, particularly its interaction with gadolinium (III) complex . More research is needed to fully understand its chemical reactions.


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Hydroxy-2-hydroxymethyl-1-methylpyrid-4-one have been analyzed in several studies . It has been found to have a molar mass of 142.11 g/mol . More comprehensive analysis is needed to fully understand its physical and chemical properties.

Scientific Research Applications

  • Structure Analysis and Biological Behavior : A study focused on the structure of 5-Hydroxy-2-hydroxymethyl-1-methylpyrid-4-one, particularly examining its X-ray structure and the properties of its gadolinium complex. The research indicated the compound's potential utility in determining metal binding sites on peptides and oligonucleotides due to its water solubility and hydrophilic character (Jones et al., 1996).

  • Synthesis of Derivatives : Another research focused on the synthesis of 4-norpyridoxine, a derivative of 5-Hydroxy-2-hydroxymethyl-1-methylpyrid-4-one, through heterodiene condensation. This process included stages involving 3-hydroxy-2-methylpyridine-5-carbaldehyde, highlighting a pathway for creating related heterocyclic compounds (Chekhun et al., 1974).

  • Methylation Studies : Research on the O-methylation of 3-cyano-6-hydroxypyridine-2(1H)-ones, including 5-Hydroxy-2-hydroxymethyl-1-methylpyrid-4-one, was conducted to develop new heterocyclic derivatives with potential biological activities. This study presented a novel method for preparing these derivatives, highlighting their relevance in biological chemistry (Janin et al., 1999).

  • Molecular Structure Optimization : A quantum-chemical study was performed on the electronic structure and ligand-receptor binding mechanisms of pyridin-4(1H)-one derivatives, including 5-Hydroxy-2-hydroxymethyl-1-methylpyrid-4-one. This study provided insights into the geometric and electronic structure of these molecules, as well as their potential interaction with opioid receptors (Rogachevskii et al., 2009).

  • Vibrational Spectral Studies : The conformational stability and vibrational properties of 2-hydroxy-4-methyl-3-nitropyridine and 2-hydroxy-4-methyl-5-nitropyridine, which are related to 5-Hydroxy-2-hydroxymethyl-1-methylpyrid-4-one, were investigated using density functional theory. This study provided information on molecular stability and bond strength, contributing to the understanding of the chemical behavior of these compounds (Balachandran et al., 2012).

Future Directions

The future directions for the study of 5-Hydroxy-2-hydroxymethyl-1-methylpyrid-4-one could include a more detailed analysis of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. It could also include its potential applications in various fields such as the pharmaceutical industry, agrochemistry, and cosmetology .

properties

IUPAC Name

5-hydroxy-2-(hydroxymethyl)-1-methylpyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c1-8-3-7(11)6(10)2-5(8)4-9/h2-3,9,11H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XATJWQRIODISIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)C=C1CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10220318
Record name 5-Hydroxy-2-hydroxymethyl-1-methylpyrid-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10220318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hydroxy-2-hydroxymethyl-1-methylpyrid-4-one

CAS RN

70033-59-9
Record name 5-Hydroxy-2-hydroxymethyl-1-methylpyrid-4-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070033599
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Hydroxy-2-hydroxymethyl-1-methylpyrid-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10220318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 40% methylamine in water is added to a solution of kojic acid dissolved in hot distilled water. The pH of this solution is adjusted to 9.8 by the addition of HCl solution. The mixture is kept under reflux overnight and then decolorized with activated charcoal. The solvent is removed under reduced pressure. The white product is obtained upon recrystallization from hot water.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
MM Jones, JJ Molenda, TP Hanusa… - Journal of inorganic …, 1996 - Elsevier
… In order to further elucidate the properties and biological behavior of 5-hydroxy-2-hydroxymethyl1-methylpyrid-4-one (M1), its X-ray structure has been determined, and the ability of its …
Number of citations: 4 www.sciencedirect.com
J Mehta, S Singhal, BC Mehta - Blood, 1993 - europepmc.org
This is a comment on" Efficacy and possible adverse effects of the oral iron chelator 1, 2-dimethyl-3-hydroxypyrid-4-one (L1) in thalassemia major." Blood. 1992 Aug 1; 80 (3): 593-9. …
Number of citations: 16 europepmc.org

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